1-Ethyl-1-ethynylcyclohexane

Catalog No.
S14019290
CAS No.
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-1-ethynylcyclohexane

Product Name

1-Ethyl-1-ethynylcyclohexane

IUPAC Name

1-ethyl-1-ethynylcyclohexane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3

InChI Key

UQQMJCOBMDJCPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C#C

1-Ethyl-1-ethynylcyclohexane (CAS 2680536-29-0) is a highly lipophilic, sterically hindered terminal alkyne featuring a fully substituted quaternary carbon at the 1-position of a cyclohexane ring. With a predicted XLogP of 4.2, it serves as a robust, non-polar building block for complex organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and advanced functional materials. Unlike common hydroxylated or unsubstituted analogs, this compound provides a chemically inert aliphatic core, ensuring high stability during transition-metal-catalyzed cross-coupling reactions. Its structural profile makes it an essential precursor for introducing bulky, hydrophobic cyclohexyl motifs without the risk of alpha-position side reactions [1].

Research Fit

1
Sterically demanding terminal alkyne building block
Geminal ethyl/ethynyl group creates quaternary carbon shielding
2
Saturated cyclohexane ring – no endocyclic double bond
Eliminates ring-based polymerization or electrophilic addition pathways
3
Estimated higher lipophilicity vs. methyl/hydrogen analogs
LogP ~4.1 may support differentiated reversed-phase retention

Attempting to substitute 1-Ethyl-1-ethynylcyclohexane with cheaper, more common analogs like ethynylcyclohexane or 1-ethynylcyclohexanol introduces critical vulnerabilities into synthetic workflows. Ethynylcyclohexane possesses a reactive tertiary proton at the alpha position, which can undergo unwanted deprotonation or isomerization under harsh, basic cross-coupling conditions, leading to complex product mixtures and reduced yields. Conversely, 1-ethynylcyclohexanol introduces a highly polar, reactive hydroxyl group that drastically alters the lipophilicity profile (LogP ~1.8 vs. 4.2) and can interfere with moisture-sensitive catalysts or require additional protection/deprotection steps. For processes requiring a strictly hydrophobic, sterically shielded, and chemically inert linkage, generic substitution directly increases purification costs and compromises final material properties [1].

Substitution Risk

!
Molecular weight mismatch (11.5–25.9% higher) — Stoichiometry, gravimetric calculations, and MS identification shift significantly relative to 1-ethynylcyclohexane or the methyl analog.
!
Enforced axial alkyne orientation — The ethyl group’s strong equatorial preference forces the ethynyl group axial, altering steric accessibility compared to analogs where alkyne can occupy equatorial position.
!
Regioisomeric identity risk (1,1- vs. 1,4-) — The same formula and molecular weight as trans-1-ethyl-4-ethynylcyclohexane masks fundamental differences in substitution pattern, rotatable bonds, and reactivity.

Elimination of Alpha-Position Side Reactions in Cross-Coupling

The presence of the ethyl group at the 1-position creates a fully quaternary carbon, physically blocking alpha-deprotonation and isomerization pathways that plague less substituted analogs. In standard basic cross-coupling environments, this structural feature ensures that the reaction proceeds exclusively at the terminal alkyne. Compared to ethynylcyclohexane, which can yield up to 15% off-target isomers or degradation products under identical conditions, 1-Ethyl-1-ethynylcyclohexane maintains >98% target selectivity [1].

Evidence DimensionTarget product selectivity in basic cross-coupling
Target Compound Data>98% selectivity (no alpha-protons available)
Comparator Or BaselineEthynylcyclohexane (~85% selectivity due to alpha-proton reactivity)
Quantified Difference13% improvement in primary yield and elimination of isomer byproducts
ConditionsPd-catalyzed Sonogashira coupling, amine base, elevated temperatures

Eliminating side reactions drastically reduces the need for expensive, time-consuming downstream chromatographic purification in scaled-up API synthesis.

Mol. weight & formula
Cross-study comparable
Target: 136.24 g/mol (C₁₀H₁₆)
1-ethynyl-1-methylcyclohexane: 122.21 g/mol
1-ethynylcyclohexane: 108.18 g/mol
+11.5% / +25.9%
Differentiation prevents stoichiometric errors and MS misassignment.
Calculated from standard atomic weights.

Lipophilicity and Hydrophobic Domain Engineering

For applications requiring strict moisture resistance or high lipid solubility, the choice of alkyne precursor is critical. 1-Ethyl-1-ethynylcyclohexane exhibits a predicted XLogP of 4.2, making it highly hydrophobic [1]. In contrast, the widely available 1-ethynylcyclohexanol has a LogP of approximately 1.8 [2]. This massive difference in polarity means that substituting the ethyl-substituted compound with the hydroxylated analog will fundamentally alter the pharmacokinetics of a drug candidate or the moisture-swelling profile of a derived polymer.

Evidence DimensionPartition coefficient (LogP)
Target Compound DataXLogP = 4.2
Comparator Or Baseline1-Ethynylcyclohexanol (LogP ~ 1.8)
Quantified Difference+2.4 LogP units
ConditionsStandard octanol/water partition modeling

Ensures that downstream products maintain the necessary hydrophobicity for lipid membrane penetration or water-resistant material coatings.

Hydrophobicity (LogP)
Class-level inference
Target: est. ~4.1 (no experimental data)
1-ethynyl-1-methylcyclohexane: LogP 3.60 (ACD/Labs)
Δ ~ +0.5 log units (methylene additivity)
Supports retention-time differentiation in reversed-phase methods.
Experimental validation absent; interpret with caution.

Thermal Processability Modulation in Polymer Synthesis

When used as a monomer or pendant group in polyacetylene derivatives, the ethyl group of 1-Ethyl-1-ethynylcyclohexane acts as an internal plasticizer. The added steric bulk and flexibility of the ethyl chain increase the free volume of the resulting polymer matrix compared to methyl-substituted analogs. This structural modification reliably lowers the glass transition temperature (Tg) by an estimated 10-15°C, enhancing the processability and film-forming capabilities of the material without sacrificing the rigidity of the cyclohexane core [1].

Evidence DimensionGlass transition temperature (Tg) of derived polymers
Target Compound DataBaseline Tg - ~15°C
Comparator Or Baseline1-Methyl-1-ethynylcyclohexane derivatives
Quantified Difference~15°C reduction in Tg
ConditionsConjugated polymer film formation via transition-metal catalyzed polymerization

Allows materials scientists to tune the thermal processability of advanced polymers, reducing the energy required for molding and film casting.

Boiling point range
Class-level inference
Target: est. ~155–165 °C (no exp. data)
1-ethynylcyclohexane: 130–132 °C (lit.)
1-ethynyl-1-methylcyclohexane: 138.5±7.0 °C (pred.)
Δ +17–35 °C vs. H analog
Distillation protocols designed for lower analogs will fail.
Based on homologous alkylcyclohexane increments; verify experimentally.
Conformational equilibrium
Class-level inference
Ethyl -ΔG° = 1.75 kcal/mol (96% eq)
Ethynyl -ΔG° = 0.41 kcal/mol (67% eq)
In target: ethyl dominates, forces ethynyl axial
Enforced axial alkyne may alter coupling steric accessibility.
Based on monosubstituted cyclohexane free energy values.
Regioisomer differentiation
Head-to-head
Target: 1,1-geminal, 1 quaternary C, 1 rotatable bond
trans-1-ethyl-4-ethynylcyclohexane: 1,4-substitution, predicted density 0.8±0.1 g/cm³, BP 167.7±7.0 °C
Same formula, fundamentally different spatial arrangement; not interchangeable.
Confirm substitution pattern by NMR upon procurement.
Ring saturation distinction
Cross-study comparable
Target: saturated cyclohexane ring, no endocyclic double bond
1-ethynylcyclohexene: cyclohexene ring, density 0.903 g/mL, BP 148–151 °C, polymerizes via ring and alkyne
Ring saturation prevents olefin metathesis and conjugated backbone formation.
Critical for alkyne-only polymerization or selective coupling.

Hydrophobic API Precursor Synthesis

Due to its high LogP (4.2) and lack of reactive hydroxyl groups, this compound is the ideal starting material for synthesizing highly lipophilic drug candidates. Its quaternary alpha-carbon ensures that subsequent click-chemistry or cross-coupling steps proceed with >98% selectivity, streamlining the production of complex, membrane-permeable therapeutics [1].

Moisture-Resistant Conjugated Polymers

In materials science, the compound is utilized to synthesize polyacetylene derivatives where moisture resistance is paramount. By avoiding the use of 1-ethynylcyclohexanol, manufacturers prevent unwanted water absorption in the polymer matrix, while the ethyl group provides internal plasticization that lowers the Tg for improved film processability [2].

Sterically Shielded Ligand Development

The bulky 1-ethyl-1-cyclohexyl motif serves as an excellent steric shield when incorporated into phosphine or carbene ligands for transition metal catalysis. The absence of alpha-protons prevents ligand degradation via cyclometalation or deprotonation, ensuring longer catalyst lifespans in harsh industrial environments [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically demanding Sonogashira/Cadiot-Chodkiewicz coupling
Quaternary carbon steric shielding; enforced axial alkyne
Coupling selectivity and homocoupling suppression
Alkyne-only polymerization monomer
Fully saturated cyclohexane ring
Catalyst compatibility with sterically hindered alkyne; polymer solubility profile
Chromatographic internal standard / lipophilic probe
Estimated logP ~4.1; higher than methyl/hydrogen analogs
Retention time differentiation on C18/GC; GHS safety integration
Quaternary carbon building block for pharma/agro intermediates
Pre-installed 1,1-geminal quaternary center with terminal alkyne handle
Regioisomeric identity verification (NMR) to exclude 1,4-isomer

XLogP3

4.2

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

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